molecular formula C14H17NO4 B1519333 1-Boc-4-Hydroxy-3-hydroxymethylindole CAS No. 914349-12-5

1-Boc-4-Hydroxy-3-hydroxymethylindole

Cat. No.: B1519333
CAS No.: 914349-12-5
M. Wt: 263.29 g/mol
InChI Key: GZYOILCYQLZCCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-4-Hydroxy-3-hydroxymethylindole is a synthetic organic compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are significant in both natural products and pharmaceuticals due to their biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-4-Hydroxy-3-hydroxymethylindole can be synthesized through several methods, including the Fischer indole synthesis. This method involves the cyclization of phenylhydrazines with ketones under acidic conditions. Another approach is the Boc-protection of 4-hydroxy-3-hydroxymethylindole, which involves the reaction of the indole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-Hydroxy-3-hydroxymethylindole undergoes various chemical reactions, including:

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

  • Reduction: The Boc-protected hydroxyl group can be reduced to a corresponding alcohol.

  • Substitution: The indole nitrogen can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid.

  • Reduction: this compound alcohol.

  • Substitution: Various substituted indoles depending on the electrophile used.

Scientific Research Applications

1-Boc-4-Hydroxy-3-hydroxymethylindole has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.

  • Industry: Used in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-Boc-4-Hydroxy-3-hydroxymethylindole exerts its effects involves its interaction with molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The Boc-protected hydroxyl group can be deprotected under acidic conditions, allowing for further chemical modifications.

Comparison with Similar Compounds

1-Boc-4-Hydroxy-3-hydroxymethylindole is similar to other indole derivatives such as tryptophan and serotonin. its unique Boc-protected hydroxyl group and hydroxymethyl functionality distinguish it from these compounds. Other similar compounds include:

  • Tryptophan: An essential amino acid with an indole ring.

  • Serotonin: A neurotransmitter derived from tryptophan.

  • Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Properties

IUPAC Name

tert-butyl 4-hydroxy-3-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-7,16-17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYOILCYQLZCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654326
Record name tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-12-5
Record name tert-Butyl 4-hydroxy-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-4-Hydroxy-3-hydroxymethylindole
Reactant of Route 2
1-Boc-4-Hydroxy-3-hydroxymethylindole
Reactant of Route 3
Reactant of Route 3
1-Boc-4-Hydroxy-3-hydroxymethylindole
Reactant of Route 4
1-Boc-4-Hydroxy-3-hydroxymethylindole
Reactant of Route 5
1-Boc-4-Hydroxy-3-hydroxymethylindole
Reactant of Route 6
1-Boc-4-Hydroxy-3-hydroxymethylindole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.